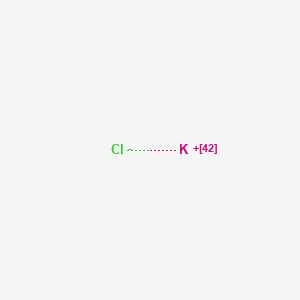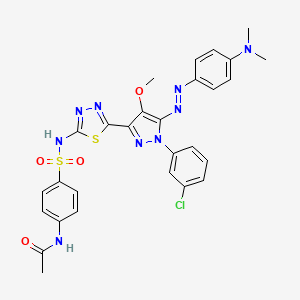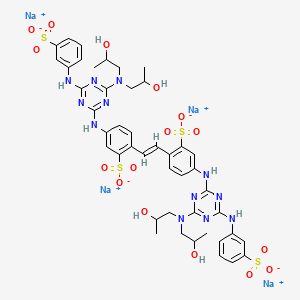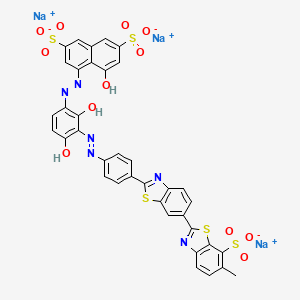
Potassium chloride K-42
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium chloride K-42 is a radioactive isotope of potassium chloride. Potassium chloride is a metal halide salt composed of potassium and chlorine. It is odorless and has a white or colorless vitreous crystal appearance. The solid dissolves readily in water, and its solutions have a salt-like taste . This compound is used in various scientific applications due to its radioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium chloride can be prepared by the protolytic and gas-exclusion reaction of hydrochloric acid with potassium carbonate. The reaction is as follows:
2HCl(aq)+K2CO3(s)→2KCl(aq)+CO2(g)+H2O(l)
In this method, hydrochloric acid is added to potassium carbonate in small portions while heating the solution to the boiling point to exclude dissolved carbon dioxide .
Industrial Production Methods
Potassium chloride is primarily extracted from sylvinite, a mineral mixture of sodium chloride and potassium chloride. The extraction process involves fractional crystallization or flotation. In fractional crystallization, materials are refined based on differences in solubility. In the flotation process, air bubbles are injected into a flotation cell containing potassium chloride crystals covered by surface-active materials. These air bubbles attach to the potassium chloride crystals, generating a foam that is mechanically separated .
Análisis De Reacciones Químicas
Types of Reactions
Potassium chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Potassium chloride can be involved in redox reactions where it acts as a source of potassium ions.
Substitution Reactions: Potassium chloride can participate in substitution reactions where the chloride ion is replaced by another anion.
Common Reagents and Conditions
Common reagents used in reactions with potassium chloride include hydrochloric acid, sodium perchlorate, and calcium chloride. The conditions for these reactions typically involve heating and the use of solvents like water .
Major Products Formed
The major products formed from reactions involving potassium chloride include potassium hydroxide, chlorine gas, and various potassium salts .
Aplicaciones Científicas De Investigación
Potassium chloride K-42 has several scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to trace potassium ion movement within cells.
Medicine: Utilized in medical diagnostics and treatments, particularly in studies involving potassium ion channels.
Industry: Applied in the production of fertilizers, where it serves as a source of potassium for plant growth.
Mecanismo De Acción
Potassium chloride exerts its effects primarily through the potassium ion (K+). The potassium ion is the principal intracellular cation in most body tissues and is essential for various physiological processes. It plays a crucial role in maintaining cellular osmotic balance, nerve impulse transmission, and muscle contraction. The mechanism of action involves the movement of potassium ions across cell membranes, which is regulated by potassium channels and transporters .
Comparación Con Compuestos Similares
Similar Compounds
Potassium Sulfate (K2SO4): Used as a fertilizer, similar to potassium chloride, but does not affect the chloride-sensitive crops.
Potassium Nitrate (KNO3): Another potassium-based fertilizer that also provides nitrogen.
Sodium Chloride (NaCl): Common table salt, similar in structure but contains sodium instead of potassium.
Uniqueness
Potassium chloride is unique due to its high solubility in water and its ability to provide both potassium and chloride ions. This makes it particularly useful in applications where both ions are required, such as in fertilizers and medical treatments .
Propiedades
Número CAS |
24359-76-0 |
|---|---|
Fórmula molecular |
ClK |
Peso molecular |
77.41 g/mol |
Nombre IUPAC |
potassium-42(1+);chloride |
InChI |
InChI=1S/ClH.K/h1H;/q;+1/p-1/i;1+3 |
Clave InChI |
WCUXLLCKKVVCTQ-GJNDDOAHSA-M |
SMILES isomérico |
[Cl-].[42K+] |
SMILES canónico |
[Cl-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)



